![molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4](/img/structure/B1279309.png)

2-[2-(Dimethylamino)ethoxy]benzonitrile

Vue d'ensemble

Description

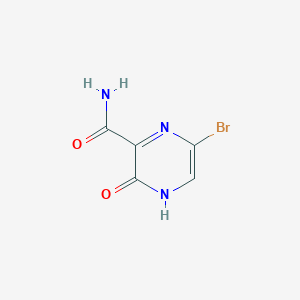

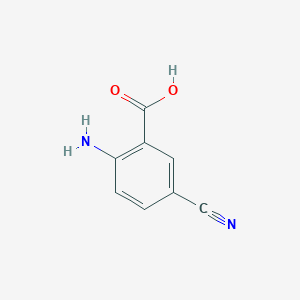

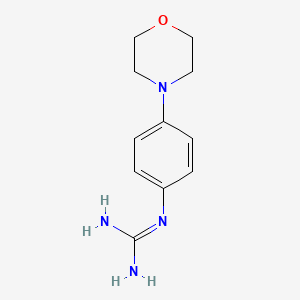

2-[2-(Dimethylamino)ethoxy]benzonitrile is a chemical compound that has been studied for its potential pharmacological activities. It is derived from structural modifications of metoclopramide, a medication commonly used to treat nausea and gastroparesis. The compound has shown promise as a new type of gastrointestinal prokinetic agent, which can help in the movement of the stomach and intestines .

Synthesis Analysis

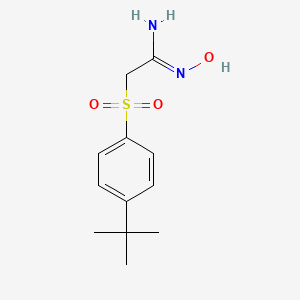

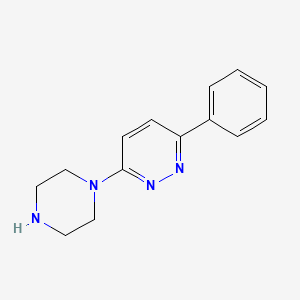

The synthesis of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, including the compound with the dimethylamino group, involves the modification of metoclopramide. Among the synthesized derivatives, one particular compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, stood out for its balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis process was successful in creating a compound with desirable pharmacological properties.

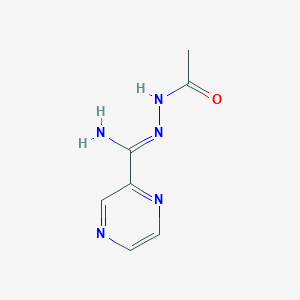

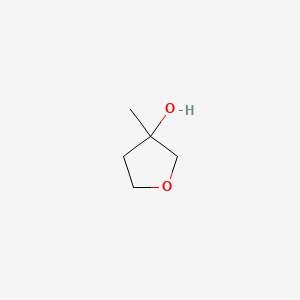

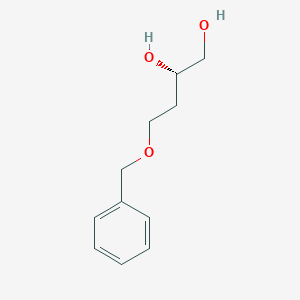

Molecular Structure Analysis

The molecular structure of 2-[2-(dimethylamino)ethoxy]benzonitrile derivatives plays a crucial role in their pharmacological activity. The presence of the dimethylamino group is likely to influence the compound's ability to interact with biological targets. In the case of the tetrameric alpha-amino lithium imide formed from the reaction with benzonitrile, the structure is a cubane with chelation of each metal center by a tertiary amino function, which results in stable seven-membered rings . This structural feature may be relevant to the compound's activity and stability.

Chemical Reactions Analysis

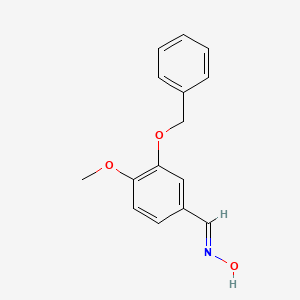

The compound's reactivity has been explored in the context of the cyclotrimerization of benzonitrile. The formation of a new alpha-amino lithium imide, which is a tetrameric cubane, inhibits the cyclotrimerization of the benzonitrile moiety to 2,4,6-triphenyl-1,3,5-triazine. This reaction suggests a mechanism for the cyclotrimerization process and demonstrates the compound's potential to interact with benzonitrile in a way that stabilizes certain metal centers .

Physical and Chemical Properties Analysis

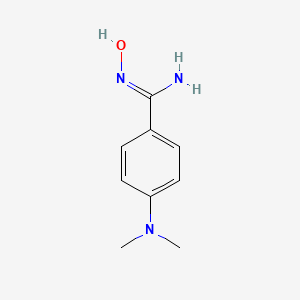

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile derivatives can be inferred from studies on related compounds. For instance, the fluorescence spectra of 4-dimethylamino(benzonitrile) (DMABN) in a mixture of supercritical CO2 and methanol show that the addition of methanol can stabilize the intramolecular charge transfer state of DMABN. This stabilization is significant as it indicates the compound's solvation structure and its interaction with solvents, which could be relevant for its pharmacological applications .

Applications De Recherche Scientifique

Photochemical Studies and Dual Fluorescence

2-[2-(Dimethylamino)ethoxy]benzonitrile and its derivatives, such as 4-(N,N-Dimethylamino)benzonitrile (DMABN), have been extensively studied for their unique photochemical properties, especially dual fluorescence. Investigations into the nonadiabatic relaxation dynamics of DMABN following photoexcitation have provided insights into the early events in these processes, including internal conversion and torsion dynamics of the dimethylamino group (Kochman, Tajti, Morrison, & Miller, 2015). Additionally, coherent oscillations in the charge-transfer system of DMABN have been observed, revealing details about the molecule's relaxation and charge-transfer states (Trushin, Yatsuhashi, Fuß, & Schmid, 2003).

Metabolic Studies

While primarily known for its photochemical properties, 2-[2-(Dimethylamino)ethoxy]benzonitrile and related compounds have also been the subject of metabolic studies. For instance, research on N-Benzylphenethylamines, a class of novel psychedelic substances that includes N-2-methoxybenzylated compounds like 25CN-NBOMe, has shed light on their metabolism in various biological systems (Šuláková et al., 2021).

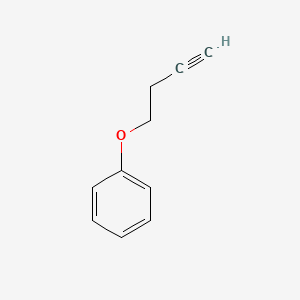

Chemical Synthesis and Catalysis

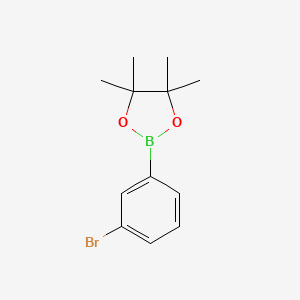

2-(Alkylamino)benzonitriles, closely related to 2-[2-(Dimethylamino)ethoxy]benzonitrile, have been synthesized via rhodium-catalyzed cyanation, showcasing their potential in chemical synthesis and catalysis (Dong, Wu, Liu, Liu, & Sun, 2015). This underscores the role of such compounds in advancing synthetic chemistry methodologies.

Vibrational Spectroscopy and Molecular Analysis

The vibrational spectra of DMABN, a derivative of 2-[2-(Dimethylamino)ethoxy]benzonitrile, have been extensively studied, providing valuable insights into the molecular structure and interactions within the molecule. These studies contribute to a deeper understanding of the intramolecular dynamics and photochemical behavior of these compounds (Okamoto, Inishi, Nakamura, Kohtani, & Nakagaki, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYVQTZWFEMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438174 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzonitrile | |

CAS RN |

206261-63-4 | |

| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)